methyl 3-cyclopentyl-3-oxopropanoate
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Overview
Description
Methyl 3-cyclopentyl-3-oxopropanoate: is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a liquid at room temperature and is primarily used as an intermediate in organic synthesis . The compound is characterized by a cyclopentyl ring attached to a propanoate ester, making it a versatile building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-cyclopentyl-3-oxopropanoate can be synthesized through several methods. One common route involves the esterification of 3-cyclopentyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyclopentyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Chemistry: Methyl 3-cyclopentyl-3-oxopropanoate is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, the compound serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development .
Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of methyl 3-cyclopentyl-3-oxopropanoate and its derivatives involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound’s structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
- Methyl 3-cyclopropyl-3-oxopropanoate
- Methyl 3-cyclobutyl-3-oxopropanoate
- Methyl 4-cyclopropyl-3-oxobutanoate
Comparison: Methyl 3-cyclopentyl-3-oxopropanoate is unique due to its cyclopentyl ring, which imparts distinct chemical and physical properties compared to its cyclopropyl and cyclobutyl analogs. The larger ring size of the cyclopentyl group can influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications where smaller rings may not be effective .
Properties
CAS No. |
64670-14-0 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
93 |
Origin of Product |
United States |
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